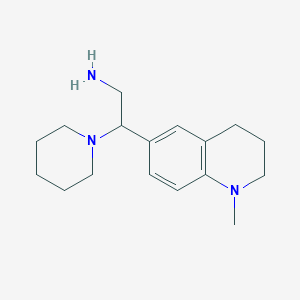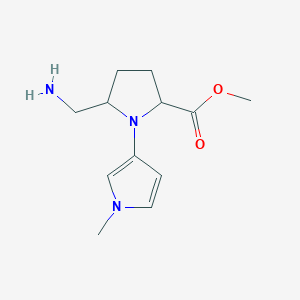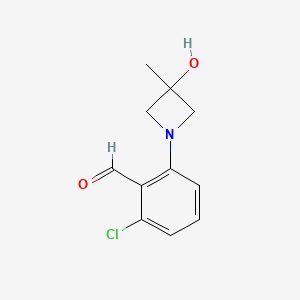![molecular formula C8H15ClN2O2 B13213720 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride](/img/structure/B13213720.png)
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride typically involves the reaction of 1-azabicyclo[2.2.1]heptan-3-ol with methyl isocyanate . The reaction conditions include the use of an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate: The non-hydrochloride form of the compound.
1-Azabicyclo[2.2.1]heptan-3-yl N-ethylcarbamate: A similar compound with an ethyl group instead of a methyl group.
1-Azabicyclo[2.2.1]heptan-3-yl N-propylcarbamate: A similar compound with a propyl group instead of a methyl group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which may influence its solubility, stability, and reactivity.
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-9-8(11)12-7-5-10-3-2-6(7)4-10;/h6-7H,2-5H2,1H3,(H,9,11);1H |
InChI Key |
MFYZOBQMEKQIQP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CN2CCC1C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213639.png)



![6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13213660.png)
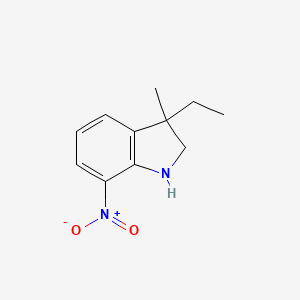
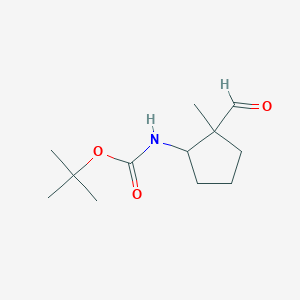
![1-[(3R)-3-Aminopiperidin-1-yl]-2,3-dimethylbutan-1-one](/img/structure/B13213684.png)


